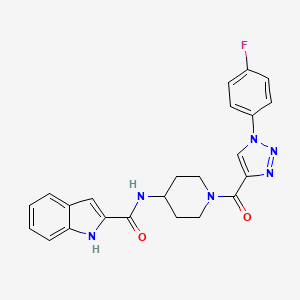

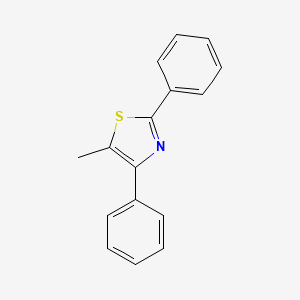

![molecular formula C13H14N6O B2960233 N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-83-7](/img/structure/B2960233.png)

N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The core structure of 11K-042 is a 1,2,4-triazolo[1,5-a]pyrimidine , which is a significant scaffold in the synthesis of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their biological activities. The synthesis methods often involve microwave-mediated, catalyst-free processes, which are eco-friendly and efficient .

Biological Activity

11K-042 exhibits a range of biological activities. It’s been studied for its potential as an RORγt inverse agonist , which could be useful in treating autoimmune diseases. Additionally, it shows promise as a PHD-1 , JAK1 , and JAK2 inhibitor , which are targets for cancer and inflammatory diseases .

Agricultural Chemistry

In agriculture, compounds like 11K-042 are explored for their herbicidal and fungicidal properties. They can play a role in developing new pesticides that are more effective and potentially less harmful to the environment .

Antiviral and Antiparasitic Applications

The triazolopyrimidine structure of 11K-042 is being researched for its antiviral and antiparasitic activities. This could lead to new treatments for diseases caused by viruses and parasites, contributing to global health improvements .

Cardiovascular Research

Research into the cardiovascular applications of 11K-042 includes its potential use as a vasodilator. This could have implications for treating conditions like hypertension and other cardiovascular disorders .

Anticancer Research

11K-042’s role as a JAK inhibitor makes it a candidate for anticancer research. JAK inhibitors can interfere with the signaling pathways that cancer cells use to grow and divide .

Material Sciences

Beyond its biological applications, 11K-042 has uses in material sciences. Its structural properties make it suitable for creating compounds with specific electronic or photonic characteristics, which can be used in various technological applications .

Coordination Chemistry

The compound’s ability to act as a linker to metals means it has applications in coordination chemistry. This is important for understanding and developing metal-based drugs and diagnostic agents .

Mécanisme D'action

Target of Action

In aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, while phenyl moieties play a key role in the active site of the enzyme .

Mode of Action

The mode of action involves the compound’s interaction with its targets. While we lack direct data on 11K-042, we can infer from related TPs. These compounds often exhibit diverse mechanisms, including inhibition of enzymes, modulation of receptors, or interference with cellular signaling pathways. For example, some synthetic TPs have demonstrated antifungal, antimalarial, and anticancer properties

Action Environment

Environmental factors significantly impact drug action. Light, temperature, pH, and humidity can influence stability, efficacy, and degradation. For 11K-042, understanding its behavior under different conditions is essential for optimizing its use.

Its unique structure and potential applications make it an exciting subject for scientific exploration . 🌟

Propriétés

IUPAC Name |

N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-9-4-5-11(20-9)10-6-7-14-13-16-12(17-19(10)13)15-8-18(2)3/h4-8H,1-3H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDKCUDIYNPDDP-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)